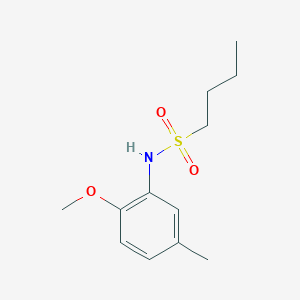
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide (DMBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has also been shown to improve cognitive function and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments include its high purity, its ability to inhibit various signaling pathways, and its potential applications in various fields. However, the limitations of using N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide and to optimize its synthesis methods. Additionally, the development of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide derivatives with improved solubility and reduced toxicity could enhance its potential applications in various fields.
Méthodes De Synthèse
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2,3-dimethylbenzylamine with 5-(chloromethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. Another method involves the reaction of 2,3-dimethylbenzylamine with 5-(bromomethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. Both methods have been reported to yield high purity N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroprotection, N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation, N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-7-9-17(16(15)2)13-24(3)21(25)20-12-18(22-23-20)14-26-19-10-5-4-6-11-19/h4-12H,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZLEUIASKFXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5400285.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5400295.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400316.png)
![N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5400319.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400323.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5400330.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)